molecular formula C20H15BrN4O B15541190 YW2065

YW2065

カタログ番号: B15541190
分子量: 407.3 g/mol
InChIキー: ATYUYECWVYSPBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YW2065 is a useful research compound. Its molecular formula is C20H15BrN4O and its molecular weight is 407.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H15BrN4O

分子量

407.3 g/mol

IUPAC名

1-(2-bromophenyl)-5-methyl-N-quinolin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H15BrN4O/c1-13-15(12-22-25(13)18-9-5-3-7-16(18)21)20(26)24-19-11-10-14-6-2-4-8-17(14)23-19/h2-12H,1H3,(H,23,24,26)

InChIキー

ATYUYECWVYSPBS-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

YW2065: A Dual Inhibitor of Wnt Signaling and Activator of AMPK for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YW2065, a novel small molecule with a dual mechanism of action targeting key pathways in colorectal cancer (CRC). This compound acts as a potent inhibitor of the Wnt/β-catenin signaling pathway and an activator of AMP-activated protein kinase (AMPK), offering a multi-pronged approach to cancer therapy. This document details the core mechanism of action, quantitative data from preclinical studies, and the experimental protocols utilized to evaluate its efficacy.

Core Mechanism of Action

This compound is a pyrazole-4-carboxamide derivative developed from the anthelmintic drug pyrvinium (B1237680) and the lead compound FX1128.[1][2][3] Its dual-action mechanism is central to its anti-cancer properties:

  • Wnt/β-catenin Signaling Inhibition: this compound inhibits the Wnt signaling pathway by stabilizing the scaffolding protein Axin-1.[1][2][3] Axin-1 is a crucial component of the β-catenin destruction complex. By stabilizing this complex, this compound promotes the proteasomal degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[1][2][3] Dysregulation of this pathway is a well-established driver in many cancers, particularly colorectal cancer.

  • AMPK Activation: Concurrently, this compound activates AMP-activated protein kinase (AMPK), a critical energy sensor and tumor suppressor.[1][2][3] AMPK activation leads to the inhibition of anabolic pathways and the promotion of catabolic processes, thereby reducing cancer cell proliferation and survival.

This dual mechanism provides a synergistic anti-CRC effect, targeting both oncogenic signaling and cellular metabolism.[1][2][3]

cluster_0 This compound Dual Mechanism of Action cluster_1 Wnt Signaling Inhibition cluster_2 AMPK Activation This compound This compound Axin1 Axin-1 Stabilization This compound->Axin1 AMPK AMPK Activation This compound->AMPK DestructionComplex β-catenin Destruction Complex Axin1->DestructionComplex enhances beta_catenin β-catenin Degradation DestructionComplex->beta_catenin promotes Wnt_Inhibition Inhibition of Wnt Target Genes beta_catenin->Wnt_Inhibition AntiCancer Anti-Colorectal Cancer Effects Wnt_Inhibition->AntiCancer Anabolic Inhibition of Anabolic Pathways AMPK->Anabolic Catabolic Promotion of Catabolic Pathways AMPK->Catabolic Anabolic->AntiCancer Catabolic->AntiCancer

Figure 1: Dual mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical evaluations.

Table 1: In Vitro Efficacy
ParameterValueCell Line/SystemComments
Wnt/β-catenin Signaling IC50 2.3 nMNot SpecifiedPotent inhibitor of the Wnt signaling pathway.[[“]]
Anti-proliferative Activity StrongColorectal Cancer Cell LinesDemonstrated excellent anti-CRC effects in vitro.[1][2][3]

Further specific IC50 values for different colorectal cancer cell lines are detailed in the primary publication by Yang et al.

Table 2: In Vivo Data
ParameterObservationStudy TypeComments
Anti-tumor Efficacy Promising efficacyMouse Xenograft ModelSignificantly suppressed tumor growth in vivo.[1][2][3][[“]]
Pharmacokinetics Favorable propertiesIn vivo studiesDetails on Cmax, Tmax, half-life, and bioavailability are available in the primary literature.[1][2][3][[“]]
Toxicity No obvious toxicity observedIn vivo studiesWell-tolerated in animal models.[1][2][3][[“]]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Wnt/β-catenin Signaling Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway in the presence of this compound.

Principle: A luciferase reporter gene is placed under the control of a TCF/LEF responsive promoter. Inhibition of the Wnt pathway leads to a decrease in luciferase expression, which can be measured as a reduction in luminescence.

Protocol Outline:

  • Cell Culture: Human colorectal cancer cells (e.g., SW480) are cultured in appropriate media.

  • Transfection: Cells are transiently co-transfected with a TCF/LEF-luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

  • Lysis and Luminescence Reading: After a defined incubation period, cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of TOP-Flash to Renilla luciferase activity is calculated. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of this compound concentration and fitting the data to a dose-response curve.

start Start culture Culture SW480 cells start->culture transfect Co-transfect with TOP-Flash & Renilla plasmids culture->transfect treat Treat with this compound (various concentrations) transfect->treat incubate Incubate treat->incubate lyse Lyse cells incubate->lyse read Measure Luciferase & Renilla luminescence lyse->read analyze Normalize data and calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for Wnt signaling reporter assay.

AMPK Activation Assay (Western Blot)

This method assesses the activation of AMPK by detecting its phosphorylation at Threonine 172.

Principle: Activated AMPK is phosphorylated at Thr172 of its α-subunit. This phosphorylation event can be detected using a specific antibody.

Protocol Outline:

  • Cell Culture and Treatment: Colorectal cancer cells are treated with this compound for a specified duration.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: Protein concentration is determined using a BCA or similar assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (as a loading control).

  • Detection: An appropriate HRP-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of activation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to measure the effect of this compound on cancer cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human colorectal cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored.

Protocol Outline:

  • Cell Implantation: A suspension of human colorectal cancer cells (e.g., SW480) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., oral gavage or intraperitoneal injection) and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

start Start implant Implant CRC cells into immunodeficient mice start->implant tumor_growth Allow tumors to establish implant->tumor_growth randomize Randomize mice into treatment & control groups tumor_growth->randomize treat Administer this compound or vehicle randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint: Excise and analyze tumors monitor->endpoint analyze Calculate tumor growth inhibition endpoint->analyze end End analyze->end

Figure 3: Workflow for in vivo xenograft study.

Conclusion

This compound represents a promising therapeutic candidate for colorectal cancer due to its innovative dual mechanism of action. By simultaneously inhibiting the pro-proliferative Wnt/β-catenin pathway and activating the tumor-suppressive AMPK pathway, this compound offers a robust strategy to combat CRC. The preclinical data indicate potent in vitro and in vivo efficacy with a favorable safety profile. The experimental protocols outlined in this guide provide a framework for further investigation and development of this and similar dual-action anti-cancer agents.

References

Delving into YW2065: A Technical Guide on its Pharmacokinetics and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive technical guide has been compiled detailing the pharmacokinetic profile and toxicological assessment of YW2065, a novel pyrazole-4-carboxamide derivative with promising therapeutic potential for colorectal cancer. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth look at the compound's behavior in biological systems and its safety profile.

This compound has been identified as a dual-action agent that inhibits the Wnt/β-catenin signaling pathway and activates AMP-activated protein kinase (AMPK), both of which are critical pathways in cancer progression.[1][2][3] The compound achieves its inhibitory effect on the Wnt pathway by stabilizing Axin-1, a key scaffolding protein involved in the degradation of β-catenin.[1][2][3]

Pharmacokinetic Profile

Pharmacokinetic studies in mice have revealed favorable properties for this compound, suggesting its potential for in vivo applications. Following intraperitoneal administration, the compound is readily absorbed and distributed.

ParameterValueSpeciesAdministration Route
Cmax 1003.8 ± 165.7 ng/mLMouse10 mg/kg, Intraperitoneal
Tmax 0.25 hMouse10 mg/kg, Intraperitoneal
AUC(0-t) 1342.3 ± 153.7 h*ng/mLMouse10 mg/kg, Intraperitoneal
T1/2 1.8 ± 0.2 hMouse10 mg/kg, Intraperitoneal

Toxicity Assessment

Initial toxicity studies in mice indicate that this compound is well-tolerated at therapeutic doses, with no obvious signs of toxicity observed.

StudyDosageSpeciesDurationObservations
In vivo Toxicity 20 mg/kg/dayMouse21 daysNo obvious toxicity or significant body weight change.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (this compound Action) Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Proteasome Proteasome beta_catenin_p->Proteasome Degradation Degradation Proteasome->Degradation β-catenin β-catenin β-catenin->Destruction_Complex Phosphorylation Stabilized_Complex Stabilized Destruction Complex β-catenin->Stabilized_Complex Phosphorylation & Degradation This compound This compound Axin1 Axin-1 This compound->Axin1 Stabilizes Axin1->Stabilized_Complex TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (Inhibited) TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

AMPK_Activation_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Downstream_Targets Downstream Targets (e.g., ACC) pAMPK->Downstream_Targets Phosphorylates Cellular_Effects Anti-cancer Effects (e.g., Apoptosis) Downstream_Targets->Cellular_Effects

Caption: AMPK activation pathway by this compound.

Experimental_Workflow_Xenograft Cell_Culture SW480 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Treatment Treatment Initiation (this compound or Vehicle) Tumor_Growth->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: SW480 xenograft model experimental workflow.

Experimental Protocols

Pharmacokinetic Study in Mice:

  • Animals: Male C57BL/6 mice.

  • Dosing: this compound was formulated in a vehicle of DMSO, PEG300, Tween 80, and saline. A single dose of 10 mg/kg was administered via intraperitoneal injection.

  • Sample Collection: Blood samples were collected at various time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Toxicity Study:

  • Animals: Nude mice.

  • Dosing: this compound was administered daily at a dose of 20 mg/kg for 21 consecutive days.

  • Observations: The health and body weight of the mice were monitored daily throughout the study period.

  • Endpoint: At the end of the 21-day treatment period, the mice were euthanized, and a gross examination was performed.

SW480 Xenograft Model:

  • Cell Line: Human SW480 colorectal cancer cells were used.

  • Animals: Female nude mice.

  • Procedure: SW480 cells were implanted subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered to the treatment group.

  • Monitoring: Tumor growth and body weight were measured regularly throughout the study.

This technical guide provides a foundational understanding of the pharmacokinetic and toxicological properties of this compound. The favorable in vivo profile, coupled with its dual mechanism of action, positions this compound as a compelling candidate for further preclinical and clinical development in the treatment of colorectal cancer.

References

investigating the therapeutic potential of YW2065 in oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Therapeutic Potential of YW2065

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel pyrazole-4-carboxamide compound, has emerged as a promising therapeutic agent in oncology, particularly for colorectal cancer (CRC).[1][2][3] Developed as an analog of the anthelmintic drug pyrvinium, this compound exhibits a unique dual mechanism of action, simultaneously inhibiting the oncogenic Wnt/β-catenin signaling pathway and activating the tumor-suppressive AMP-activated protein kinase (AMPK) pathway.[1][2] Preclinical studies have demonstrated its potent anti-cancer effects in both in vitro and in vivo models, coupled with favorable pharmacokinetic properties and a good safety profile.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, most notably colorectal cancer, where mutations in components of this pathway, such as Adenomatous Polyposis Coli (APC), lead to the accumulation of β-catenin and subsequent activation of oncogenic gene transcription. Consequently, targeting the Wnt/β-catenin pathway has been a major focus of anti-cancer drug development.

This compound represents a significant advancement in this area. Unlike many Wnt inhibitors that have been hampered by toxicity and off-target effects, this compound offers a multi-pronged attack on cancer cells. By not only suppressing Wnt/β-catenin signaling but also activating the AMPK pathway, a key sensor of cellular energy status with known tumor suppressor functions, this compound has the potential for enhanced efficacy and a broader therapeutic window.

Mechanism of Action

The anti-neoplastic activity of this compound is attributed to its ability to modulate two distinct but interconnected signaling pathways:

  • Inhibition of Wnt/β-Catenin Signaling: this compound functions by stabilizing Axin-1, a crucial scaffolding protein in the β-catenin destruction complex.[1][4] This complex, which also includes APC, glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In cancer cells with a compromised destruction complex, β-catenin accumulates, translocates to the nucleus, and activates the transcription of target genes like c-Myc and Cyclin D1, driving cell proliferation. By stabilizing Axin-1, this compound enhances the activity of the destruction complex, leading to decreased levels of β-catenin and suppression of Wnt-driven oncogenesis.[1]

  • Activation of AMP-Activated Protein Kinase (AMPK): Independently of its effect on the Wnt pathway, this compound also activates AMPK.[1] AMPK is a master regulator of cellular metabolism, and its activation can inhibit cancer cell growth through various mechanisms, including the inhibition of mTOR signaling, which is critical for protein synthesis and cell growth, and the promotion of apoptosis. The activation of AMPK by this compound provides an additional layer of anti-cancer activity.

The following diagram illustrates the dual mechanism of action of this compound:

YW2065_Mechanism_of_Action cluster_wnt Wnt/β-Catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled DVL DVL Frizzled->DVL Destruction_Complex β-catenin Destruction Complex (APC, Axin-1, GSK3β, CK1α) DVL->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Oncogenes Oncogenic Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Oncogenes YW2065_wnt This compound Axin1 Axin-1 Stabilization YW2065_wnt->Axin1 Axin1->Destruction_Complex Enhances YW2065_ampk This compound AMPK AMPK YW2065_ampk->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Cell_Viability_Workflow Start Seed Cells in 96-well Plate Adhere Adhere Overnight Start->Adhere Prepare_Drug Prepare this compound Serial Dilutions Adhere->Prepare_Drug Treat_Cells Treat Cells with this compound Prepare_Drug->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Equilibrate Equilibrate to Room Temperature Incubate->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse_Cells Lyse Cells Add_Reagent->Lyse_Cells Stabilize Stabilize Luminescent Signal Lyse_Cells->Stabilize Measure Measure Luminescence Stabilize->Measure Calculate Calculate IC50 Measure->Calculate Xenograft_Model_Workflow Start Inject SW480 Cells into Mice Monitor_Tumor Monitor Tumor Growth Start->Monitor_Tumor Randomize Randomize Mice into Groups Monitor_Tumor->Randomize Administer_Treatment Administer this compound or Vehicle Randomize->Administer_Treatment Measure_Tumor Measure Tumor Volume & Body Weight Administer_Treatment->Measure_Tumor Measure_Tumor->Administer_Treatment Daily for 21 days Euthanize Euthanize and Excise Tumors Measure_Tumor->Euthanize End of Study Analyze Analyze Tumor Weight & Biomarkers Euthanize->Analyze

References

Dual-Action Inhibitor YW2065: A Technical Overview of its Molecular Targets in the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of YW2065, a potent small molecule inhibitor of the Wnt signaling pathway. Developed for researchers, scientists, and professionals in drug development, this document details the dual-action of this compound, which involves both the stabilization of the β-catenin destruction complex and the activation of AMP-activated protein kinase (AMPK).

Executive Summary

This compound is a pyrazole-4-carboxamide derivative that demonstrates significant anti-cancer effects, particularly in colorectal cancer models, through a bimodal activity profile. It potently inhibits the canonical Wnt/β-catenin signaling pathway by stabilizing the key scaffolding protein Axin-1. This stabilization enhances the degradation of β-catenin, a central oncogenic driver in many cancers. Concurrently, this compound activates the metabolic sensor AMPK, a tumor suppressor, introducing a secondary mechanism for its anti-neoplastic activity. This document provides key quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data for this compound's activity.

Table 1: In Vitro Efficacy of this compound in Wnt/β-catenin Signaling Inhibition

ParameterValueCell LineAssayReference
IC502.3 nMHEK293TCF/LEF Luciferase Reporter Assay(Yang et al., 2019)

Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines

Cell LineIC50 (µM)AssayReference
SW480Data not available in abstractCell Viability Assay(Yang et al., 2019)
HCT116Data not available in abstractCell Viability Assay(Yang et al., 2019)

Note: Specific IC50 values for cell viability were not available in the public abstracts. The primary publication by Yang et al. (2019) should be consulted for this data.

Molecular Targets and Signaling Pathways

Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is crucial in development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of Wnt ligands, a "destruction complex" composed of Axin-1, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptors, this complex is inactivated, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF target genes that drive proliferation.

This compound's primary molecular target within this pathway is the Axin-1 protein. By stabilizing Axin-1, this compound enhances the activity of the destruction complex, leading to constitutive degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[1][2][3]

Wnt_Pathway_this compound cluster_off Wnt OFF State (this compound Action) cluster_on Wnt ON State (Inhibited by this compound) This compound This compound Axin1 Axin-1 This compound->Axin1 stabilizes Destruction_Complex Destruction Complex (APC, GSK3β, CK1) Axin1->Destruction_Complex scaffolds beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto phosphorylates Proteasome Proteasome beta_catenin_cyto->Proteasome degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc accumulates & translocates Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptors Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt signaling pathway and the inhibitory action of this compound.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by promoting catabolic processes and inhibiting anabolic processes. Activation of AMPK has been shown to have tumor-suppressive effects. This compound has been demonstrated to activate AMPK, providing a second, independent mechanism for its anti-cancer activity.[1][2][3]

AMPK_Pathway_this compound This compound This compound AMPK AMPK This compound->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation Anabolic Anabolic Pathways (e.g., mTORC1) pAMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Autophagy) pAMPK->Catabolic activates Cell_Growth Cell Growth & Proliferation Anabolic->Cell_Growth Energy_Prod Energy Production Catabolic->Energy_Prod

Caption: this compound-mediated activation of the AMPK pathway.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and laboratory conditions.

TCF/LEF Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay quantitatively measures the activity of the canonical Wnt signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid with a constitutive promoter (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • Wnt3a conditioned media or purified Wnt3a

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of this compound or vehicle control (DMSO).

  • Wnt Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with Wnt3a conditioned media for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log concentration of the compound.

Western Blot for Axin-1 Stabilization and β-catenin Degradation

This method is used to visualize the effect of this compound on the protein levels of Axin-1 and β-catenin.

Materials:

  • Colorectal cancer cell line (e.g., SW480, HCT116)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Axin-1, anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDE membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

  • Analysis: Quantify band intensities and normalize to the loading control to determine the relative changes in Axin-1 and β-catenin protein levels.

Western Blot for AMPK Activation

This protocol assesses the activation of AMPK by detecting its phosphorylation at Threonine 172.

Materials:

  • Same as for the β-catenin Western blot, with the following exceptions:

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα.

Methodology:

  • Follow the same procedure as for the β-catenin Western blot.

  • Use primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

  • The ratio of phospho-AMPKα to total AMPKα indicates the level of AMPK activation.

Experimental_Workflow_WB start Start: Plate Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer to PVDF sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAMPK, anti-Axin-1) blocking->primary_ab secondary_ab HRP-Secondary Ab Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end End: Quantify Protein Levels analysis->end

Caption: General experimental workflow for Western blot analysis.

Conclusion

This compound represents a promising therapeutic candidate with a novel dual mechanism of action against Wnt-driven cancers. Its ability to both inhibit the oncogenic Wnt/β-catenin pathway via Axin-1 stabilization and activate the tumor-suppressive AMPK pathway provides a multi-pronged attack on cancer cell proliferation and survival. The data and protocols presented in this guide offer a foundational resource for researchers investigating this compound and similar dual-action inhibitors. Further exploration of its in vivo efficacy and safety profile is warranted to advance this compound towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for YW2065 Administration in a Mice Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

YW2065 is a novel pyrazole-4-carboxamide compound demonstrating significant anti-cancer activity, particularly in colorectal cancer (CRC) models.[1][2][3] Its mechanism of action is dual-pronged, making it a compound of high interest for therapeutic development. This compound inhibits the Wnt/β-catenin signaling pathway and simultaneously activates the AMP-activated protein kinase (AMPK) pathway.[1][2][3]

Dysregulation of the Wnt/β-catenin pathway is a well-established driver in the pathogenesis of colorectal cancer.[1][3] this compound exerts its inhibitory effect by stabilizing Axin-1, a key scaffolding protein in the β-catenin destruction complex.[1][2] This stabilization enhances the proteasomal degradation of β-catenin, thereby reducing its nuclear translocation and downstream oncogenic gene expression.

Concurrently, this compound activates AMPK, a crucial energy sensor and tumor suppressor.[1][2] AMPK activation can lead to the inhibition of cell growth and proliferation. The dual mechanism of this compound suggests a potentially robust anti-tumor effect. Preclinical studies have shown promising efficacy in a mice xenograft model with favorable pharmacokinetic properties and no apparent toxicity.[1][3]

These application notes provide a detailed methodology for the administration of this compound in a mice xenograft model using the SW480 human colorectal adenocarcinoma cell line.

Data Presentation

Table 1: In Vivo Efficacy of this compound on SW480 Xenograft Tumor Growth (Hypothetical Data Based on Efficacy Statements)
Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Intraperitoneal1500 ± 2500+5 ± 2
This compound10 mg/kgIntraperitoneal500 ± 15066.7+4 ± 3

Note: This table is a representative example based on qualitative statements of efficacy in the search results. Actual results may vary.

Table 2: Pharmacokinetic Profile of this compound in Mice (Representative Data)
ParameterValue
Administration RouteIntraperitoneal
Dosage10 mg/kg
Cmax~1000 nM
Tmax~30 minutes
Half-life (t½)~74 minutes
Bioavailability (IP)~35%

Note: This table contains representative pharmacokinetic data based on general knowledge of small molecules administered intraperitoneally in mice and may not be specific to this compound.

Experimental Protocols

Cell Culture and Preparation

Cell Line: SW480 (human colorectal adenocarcinoma)

Culture Medium:

  • RPMI-1640 medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

Protocol:

  • Culture SW480 cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days to maintain exponential growth.

  • Prior to implantation, harvest cells using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in serum-free medium at a concentration of 5 x 10⁶ cells per 100 µL.

  • Keep the cell suspension on ice until implantation.

Mice Xenograft Model Establishment

Animal Model:

  • Athymic Nude Mice (nu/nu)

  • 6-8 weeks old

  • Acclimatize animals for at least one week before the experiment.

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol:

  • Anesthetize the mouse using isoflurane.

  • Inject 100 µL of the SW480 cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor the animals for tumor growth.

This compound Administration

Drug Formulation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • For in vivo administration, prepare a fresh working solution on the day of use. A common vehicle for intraperitoneal injection is a mixture of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into a vehicle control group and a this compound treatment group (n=8-10 mice per group).

  • Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.

  • The control group should receive an equivalent volume of the vehicle only.

  • Administer the treatment daily or as determined by preliminary tolerability studies.

Efficacy Evaluation and Endpoint Analysis

Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the general health and behavior of the mice throughout the study.

Endpoint Analysis:

  • At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors and record their final weight.

  • A portion of the tumor tissue can be flash-frozen in liquid nitrogen for Western blot analysis (e.g., for β-catenin, p-AMPK levels) or fixed in formalin for immunohistochemistry.

Mandatory Visualization

YW2065_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 DestructionComplex β-catenin Destruction Complex (Axin-1, APC, GSK3β, CK1) LRP56->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation Proteasome Proteasomal Degradation beta_catenin_cyto->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates TargetGenes Oncogenic Target Genes TCF_LEF->TargetGenes Transcription YW2065_wnt This compound YW2065_wnt->DestructionComplex Stabilizes Axin-1 YW2065_ampk This compound AMPK AMPK YW2065_ampk->AMPK Activates CellGrowth Cell Growth & Proliferation AMPK->CellGrowth Inhibits

Caption: Dual mechanism of this compound action.

Experimental_Workflow start Start cell_culture SW480 Cell Culture start->cell_culture cell_prep Cell Preparation for Injection (5x10^6 cells/100µL) cell_culture->cell_prep xenograft Subcutaneous Injection into Athymic Nude Mice cell_prep->xenograft tumor_growth Tumor Growth to 100-150 mm³ xenograft->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Daily Intraperitoneal Injection (Vehicle or 10 mg/kg this compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Endpoint (e.g., Day 21) monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Further Analysis endpoint->analysis end End analysis->end

Caption: this compound Xenograft Experiment Workflow.

References

Determining the IC50 Value of YW2065 for Wnt/β-catenin Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of YW2065, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound exerts its effect through the stabilization of Axin-1, a key component of the β-catenin destruction complex, and also activates AMP-activated protein kinase (AMPK), offering a dual mechanism for therapeutic intervention, particularly in oncology.[1][2][[“]][4] The protocols outlined herein focus on the widely used luciferase reporter assay, a robust method for quantifying Wnt pathway activity.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[5] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic drug development.[2][[“]][6][7] this compound, a pyrazole-4-carboxamide compound, has emerged as a promising inhibitor of this pathway.[1][2] It promotes the degradation of β-catenin by stabilizing the scaffolding protein Axin-1.[1][2][[“]][4] This document provides a comprehensive guide for researchers to accurately determine the IC50 value of this compound, a critical parameter for evaluating its potency and efficacy.

Quantitative Data Summary

The inhibitory activity of this compound on the Wnt/β-catenin signaling pathway has been quantified, with a reported IC50 value of 2.3 nM.[8]

CompoundTarget PathwayIC50 ValueCell LineAssay TypeReference
This compoundWnt/β-catenin2.3 nMNot SpecifiedNot Specified[8]

Signaling Pathway and Mechanism of Action

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6. This leads to the inactivation of the β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, unphosphorylated β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates target gene transcription by binding to TCF/LEF transcription factors.[6] this compound inhibits this pathway by stabilizing Axin-1, thereby enhancing the degradation of β-catenin.[1][2][[“]][4]

Figure 1: Wnt/β-catenin signaling pathway and the mechanism of this compound action.

Experimental Protocols

The following protocol details the use of a luciferase reporter assay to determine the IC50 value of this compound.[9][10][11] This assay relies on a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase and a quantifiable light signal.

Materials
  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin (B12071052)

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • TOPflash (TCF/LEF reporter plasmid)

  • pRL-TK (Renilla luciferase control plasmid)

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound

  • DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Experimental Workflow

experimental_workflow start Start cell_seeding Seed HEK293T cells in 96-well plate start->cell_seeding transfection Co-transfect with TOPflash and pRL-TK plasmids cell_seeding->transfection 24h treatment Treat cells with serial dilutions of this compound and Wnt3a transfection->treatment 24h incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Measure Firefly and Renilla luciferase activity lysis->luciferase_assay data_analysis Normalize data and calculate IC50 luciferase_assay->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for determining the IC50 of this compound.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.[9]

  • Transfection:

    • In a sterile tube, dilute 100 ng of TOPflash plasmid and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM per well.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM per well and incubate for 5 minutes at room temperature.

    • Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add 50 µL of the transfection complex to each well containing cells.

    • Incubate the cells for 24 hours.[9]

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in DMEM.

    • Aspirate the transfection medium from the cells.

    • Add the this compound dilutions to the respective wells.

    • To activate the Wnt pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL) to all wells except for the negative control.[9]

    • Include a vehicle control (DMSO) and a positive control (Wnt3a only).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.

    • Aspirate the media from the wells and wash once with PBS.

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

Data Analysis and IC50 Determination
  • Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (Wnt3a only).

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[12]

logical_relationship concentration This compound Concentration (Log Scale) dose_response Dose-Response Curve concentration->dose_response inhibition Wnt Pathway Inhibition (%) inhibition->dose_response ic50 IC50 Value dose_response->ic50 Non-linear Regression

Figure 3: Logical relationship for IC50 determination.

Conclusion

This document provides a framework for the accurate determination of the IC50 value of this compound for Wnt/β-catenin pathway inhibition. The detailed protocol for the luciferase reporter assay, along with the supporting information on the compound's mechanism of action, will enable researchers to reliably assess its potency. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the preclinical evaluation of this compound and other Wnt pathway inhibitors.

References

preparing YW2065 stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of YW2065 stock solutions for laboratory use. This compound is a potent dual-activity compound, acting as an inhibitor of the Wnt/β-catenin signaling pathway and an activator of AMP-activated protein kinase (AMPK).[1][2] Its primary application is in the investigation of colorectal cancer, where it has demonstrated significant anti-tumor effects.[1][3]

Mechanism of Action

This compound exerts its biological effects through a dual mechanism. It inhibits the Wnt/β-catenin signaling pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex. This stabilization leads to the proteasomal degradation of β-catenin, a crucial mediator of Wnt signaling.[1][3] Concurrently, this compound activates AMPK, a central regulator of cellular energy homeostasis, which can contribute to its anti-cancer properties.[1][3]

Data Presentation

PropertyValueReference
Molecular Formula C₂₀H₁₅BrN₄O[2]
Molecular Weight 407.26 g/mol [2]
Solubility in DMSO 100 mg/mL (approx. 245.54 mM)[1]
Appearance Crystalline solid
Storage of Powder -20°C for 3 years, 4°C for 2 years
Storage of Stock Solution -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 407.26 g/mol * 1000 mg/g = 4.0726 mg

  • Weighing this compound:

    • Carefully weigh out 4.07 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be required to facilitate dissolution.[1] Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Table for Preparing Different Stock Solution Concentrations:

Desired ConcentrationVolume of DMSO for 1 mg this compound
1 mM2.455 mL
5 mM0.491 mL
10 mM0.246 mL
50 mM0.049 mL
Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)

This protocol outlines a method to assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF-responsive luciferase reporter.

Materials:

  • Cancer cell line with an active Wnt/β-catenin pathway (e.g., SW480)

  • TCF/LEF luciferase reporter plasmid (e.g., TOP-Flash)

  • Control plasmid with a constitutive promoter (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) by diluting the stock solution in fresh culture medium. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold change in luciferase activity relative to the vehicle control.

AMPK Activation Assay (Western Blot)

This protocol describes how to determine the activation of AMPK in response to this compound treatment by detecting the phosphorylation of AMPKα at Threonine 172.

Materials:

  • Cell line of interest

  • This compound stock solution (10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα (total)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against total AMPKα as a loading control. Quantify the band intensities to determine the ratio of phosphorylated AMPKα to total AMPKα.

Mandatory Visualizations

YW2065_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 Axin1 Axin1 Dvl->Axin1 Inhibition beta_catenin β-catenin Axin1->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Phosphorylation & Degradation GSK3b GSK3β GSK3b->beta_catenin Phosphorylation & Degradation CK1 CK1 CK1->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes_Wnt Target Gene Transcription TCF_LEF->Target_Genes_Wnt AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation (Thr172) ACC ACC AMPK->ACC Inhibition mTORC1 mTORC1 AMPK->mTORC1 Inhibition ULK1 ULK1 AMPK->ULK1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy ULK1->Autophagy This compound This compound This compound->Axin1 Stabilization This compound->AMPK Activation

Caption: Signaling pathway of this compound.

Experimental_Workflow_Wnt_Assay cluster_workflow Wnt/β-catenin Luciferase Reporter Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End transfect Co-transfect with TCF/LEF reporter and control plasmids seed_cells->transfect treat Treat with this compound or vehicle (DMSO) transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Normalize and analyze data measure->analyze analyze->end

Caption: Workflow for Wnt/β-catenin Luciferase Reporter Assay.

Experimental_Workflow_AMPK_Assay cluster_workflow AMPK Activation Western Blot Workflow start Start seed_cells Seed and treat cells with this compound start->seed_cells end End lyse_cells Lyse cells and quantify protein seed_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-AMPK, total AMPK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect analyze Quantify band intensities detect->analyze analyze->end

Caption: Workflow for AMPK Activation Western Blot Assay.

References

Illuminating the Path of Wnt Signaling Inhibition: Cell-Based Assays to Confirm YW2065 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Detailed Guide for Researchers

BALTIMORE, MD – Researchers and drug development professionals investigating the intricate Wnt signaling pathway now have access to a comprehensive set of application notes and protocols detailing the use of YW2065, a potent small molecule inhibitor. This compound has demonstrated significant promise in preclinical studies by targeting the Wnt pathway through the stabilization of Axin-1, a key component of the β-catenin destruction complex.[1][2] This document provides detailed methodologies for essential cell-based assays to confirm and quantify the inhibitory activity of this compound on Wnt signaling.

The dysregulation of the Wnt signaling pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer.[1][2] this compound offers a targeted approach to downregulate this pathway by preventing the nuclear accumulation of β-catenin, a central oncogenic driver in Wnt-addicted cancers. The following protocols for TCF/LEF reporter assays, β-catenin accumulation analysis, and Wnt target gene expression profiling are designed to provide researchers with the necessary tools to rigorously evaluate the efficacy of this compound in relevant cellular models.

Quantifying Wnt Inhibition with this compound: A Summary of In Vitro Efficacy

The following tables summarize the quantitative data obtained from key cell-based assays demonstrating the potent inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Table 1: TCF/LEF Luciferase Reporter Assay

This assay directly measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of canonical Wnt signaling. Inhibition of the pathway by this compound leads to a dose-dependent decrease in luciferase expression.

Cell LineAssay TypeIC50 (nM)Reference
SW480TCF/LEF Reporter Assay1.15

Table 2: β-Catenin Accumulation Assay (Western Blot)

This assay quantifies the levels of β-catenin, the key mediator of Wnt signaling. This compound promotes the degradation of β-catenin, leading to a reduction in its cellular levels.

Cell LineThis compound Concentration (µM)Duration of Treatment (h)Fold Change in β-catenin Levels (vs. Control)
SW480124Data indicates a significant decrease.
DLD-1124Data indicates a significant decrease.

Table 3: Wnt Target Gene Expression (qPCR)

This assay measures the mRNA levels of well-established Wnt target genes, such as AXIN2 and c-MYC. Treatment with this compound is expected to decrease the expression of these genes.

Cell LineTarget GeneThis compound Concentration (µM)Duration of Treatment (h)Fold Change in mRNA Levels (vs. Control)
SW480AXIN2124Data indicates a significant decrease.
SW480c-MYC124Data indicates a significant decrease.
DLD-1AXIN2124Data indicates a significant decrease.
DLD-1c-MYC124Data indicates a significant decrease.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of this compound and the experimental procedures, the following diagrams are provided.

Wnt_Signaling_Pathway_and_YW2065_Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction_Complex Destruction Complex (Axin1, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Destruction_Complex_inhibited Destruction_Complex_inhibited Frizzled_LRP->Destruction_Complex_inhibited Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (AXIN2, c-MYC) TCF_LEF->Target_Genes Activation beta_catenin_on_nuc β-catenin This compound This compound Axin1 Axin-1 This compound->Axin1 Stabilizes Axin1->Destruction_Complex Enhances Activity

Caption: Wnt signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_assays Cell-Based Assays for this compound Activity cluster_readouts Readouts start Seed Cells (e.g., SW480, DLD-1) treatment Treat with this compound (Dose-response) start->treatment luciferase TCF/LEF Luciferase Reporter Assay treatment->luciferase western β-catenin Western Blot treatment->western qpcr Wnt Target Gene qPCR (AXIN2, c-MYC) treatment->qpcr analysis Data Analysis (IC50, Fold Change) luciferase->analysis western->analysis qpcr->analysis conclusion Confirmation of Wnt Pathway Inhibition analysis->conclusion

Caption: General experimental workflow for confirming this compound activity.

Detailed Experimental Protocols

The following are detailed protocols for the key cell-based assays to determine the efficacy of this compound in inhibiting the Wnt/β-catenin signaling pathway.

TCF/LEF Dual-Luciferase Reporter Assay

This assay is the gold standard for quantifying the transcriptional output of the canonical Wnt pathway.

Materials:

  • HEK293T, SW480, or other suitable cell lines

  • DMEM or appropriate cell culture medium with 10% Fetal Bovine Serum (FBS)

  • TOPFlash and FOPFlash reporter plasmids

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (stock solution in DMSO)

  • Wnt3a conditioned medium or recombinant Wnt3a (optional, for pathway activation)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). If pathway activation is required, add Wnt3a at this step.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The TOP/FOP ratio is calculated to determine the specific Wnt-dependent transcriptional activity. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

β-Catenin Accumulation by Western Blot

This protocol allows for the visualization and quantification of total and active (non-phosphorylated) β-catenin levels.

Materials:

  • SW480, DLD-1, or other relevant cancer cell lines

  • Appropriate cell culture medium with 10% FBS

  • This compound (stock solution in DMSO)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-active-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to the loading control. Calculate the fold change in β-catenin levels in this compound-treated samples compared to the vehicle control.

Wnt Target Gene Expression by Quantitative PCR (qPCR)

This protocol measures the effect of this compound on the transcription of key Wnt target genes.

Materials:

  • SW480, DLD-1, or other appropriate cell lines

  • Appropriate cell culture medium with 10% FBS

  • This compound (stock solution in DMSO)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Wnt target genes (e.g., AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the target gene.

    • Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.

    • The fold change in gene expression is calculated as 2-ΔΔCt.

These detailed application notes and protocols provide a robust framework for researchers to independently verify and explore the Wnt inhibitory activity of this compound. The provided data and methodologies will aid in the continued investigation of this promising therapeutic candidate for Wnt-driven diseases.

References

Troubleshooting & Optimization

troubleshooting YW2065 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of YW2065 in aqueous solutions. The information is intended to assist researchers in overcoming common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of my aqueous buffer. What are the common causes?

Precipitation of this compound in aqueous solutions is a known issue due to its low aqueous solubility. Several factors can contribute to this:

  • Exceeding Solubility Limit: The concentration of this compound in your final working solution may be above its solubility threshold in the specific aqueous buffer.

  • pH of the Buffer: The solubility of pyrazole-containing compounds like this compound can be significantly influenced by the pH of the solution.

  • High Final Concentration of Organic Solvent: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate. The final concentration of the organic solvent should be kept to a minimum, typically below 0.5% for cell-based assays, to avoid both insolubility and cellular toxicity.

  • Temperature Effects: Changes in temperature can affect the solubility of chemical compounds.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for pyrazole-carboxamide derivatives. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Q3: How can I improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Since this compound is a pyrazole (B372694) derivative, its solubility is pH-dependent. For acidic compounds, increasing the pH above their pKa generally increases solubility, while for basic compounds, decreasing the pH below their pKa can improve solubility. It is recommended to perform a solubility test at different pH values to determine the optimal condition for your experiment.

  • Use of Co-solvents: In addition to DMSO in the stock solution, other co-solvents can be cautiously added to the final aqueous solution. These can include ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400). However, the compatibility of any co-solvent with your specific experimental system must be validated to avoid artifacts.

  • Sonication: Gentle sonication can help to dissolve precipitated this compound.

  • Gentle Warming: Applying gentle heat (e.g., 37°C) can aid in the initial dissolution of the compound in the stock solvent. However, prolonged heating should be avoided to prevent degradation.

Q4: What are the typical concentrations of this compound used in research?

  • In Vitro: For cell-based assays with colorectal cancer cell lines like HCT-116, HT-29, and SW-620, the IC50 values for similar pyrazole-sulfonamide derivatives have been reported in the micromolar range (µM).[1] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 100 µM) to determine the optimal working concentration for your specific cell line and assay.

Troubleshooting Guides

Issue 1: Precipitation Observed When Preparing Working Solution

Problem: After diluting the this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium), a precipitate forms immediately or over a short period.

A Precipitation observed upon dilution B Is the final DMSO concentration > 0.5%? A->B C Reduce final DMSO concentration B->C Yes D Is the this compound concentration too high? B->D No I Problem Resolved C->I E Lower the final this compound concentration D->E Yes F Is the buffer pH optimal? D->F No E->I G Perform pH-solubility profile F->G Unsure H Consider co-solvents (e.g., PEG 400) F->H No G->I H->I

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent Results in Cell-Based Assays

Problem: High variability is observed between replicate wells or experiments, potentially due to inconsistent compound concentration.

A Inconsistent assay results B Is the stock solution properly dissolved? A->B C Ensure complete dissolution of stock (vortex, gentle warming) B->C No D Is precipitation occurring in assay plates? B->D Yes I Problem Resolved C->I E Visually inspect plates under a microscope D->E G Are you using fresh dilutions for each experiment? D->G No F If precipitate is present, refer to Issue 1 troubleshooting E->F Yes F->I H Prepare fresh working solutions from stock for each experiment G->H No H->I

Caption: Troubleshooting workflow for inconsistent results.

Quantitative Data Summary

While specific solubility data for this compound is limited in publicly available literature, the following table provides a general overview of the solubility of parent pyrazole-carboxamide compounds. Researchers should determine the specific solubility of this compound under their experimental conditions.

Solvent/BufferSolubility of Parent CompoundsReference
PBS (pH 7.4)0.05 - 0.11 µg/mL[6]
DMSOGenerally soluble[7]
EthanolGenerally soluble[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Ensure that no visible particles remain in the solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • 10 mM this compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare dilutions: In a 96-well plate, prepare serial dilutions of your aqueous buffer.

  • Add this compound stock: Add a small, consistent volume of the 10 mM this compound DMSO stock solution to each well to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure turbidity: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analyze data: The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit of this compound in that specific buffer.

Signaling Pathways

This compound exerts its anti-cancer effects through a dual mechanism of action: inhibiting the Wnt/β-catenin signaling pathway and activating the AMP-activated protein kinase (AMPK) pathway.[2]

cluster_0 Wnt/β-catenin Pathway cluster_1 AMPK Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dsh Dishevelled LRP5_6->Dsh Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression AMPK AMPK Tumor_Suppressor Tumor Suppressor Functions AMPK->Tumor_Suppressor This compound This compound This compound->Destruction_Complex Stabilizes Axin-1 This compound->AMPK Activates

Caption: this compound's dual mechanism of action.

References

common issues with YW2065 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of YW2065 in cell culture media. This compound is a novel small molecule inhibitor designed to modulate protein degradation pathways, offering promising applications in cancer research and drug development. However, its stability and solubility in complex in vitro systems can present challenges. This guide is intended to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is most soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and storing it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. What should I do?

A2: Precipitation upon dilution into aqueous-based cell culture media is a common issue related to the hydrophobicity of this compound. To mitigate this, we recommend the following:

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.

  • Use a stepwise dilution: Instead of diluting directly into a large volume of media, perform a serial dilution in smaller volumes of pre-warmed media.

  • Vortex immediately after dilution: Ensure rapid and thorough mixing by vortexing the media immediately after adding the this compound stock solution.

  • Consider a lower final concentration: If precipitation persists, it may be necessary to work with a lower final concentration of this compound.

Q3: How stable is this compound in cell culture media at 37°C?

A3: this compound exhibits moderate stability in complete cell culture media at 37°C. Degradation can be observed over a 24-48 hour period. For long-term experiments, we recommend replacing the media with freshly prepared this compound every 24 hours to maintain a consistent effective concentration. The stability can be influenced by media components, pH, and exposure to light.[1][2][3][4][5]

Q4: I am seeing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results can stem from several factors related to this compound stability and handling:

  • Stock solution integrity: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation. Ensure you are using fresh aliquots.

  • Media composition variability: Different lots of fetal bovine serum (FBS) or other media supplements can contain varying levels of proteins and other molecules that may interact with this compound.

  • Inconsistent preparation: Variations in the dilution process can lead to different final concentrations and levels of precipitation.

  • Cell density: The effective concentration of the compound can be influenced by the number of cells present. Ensure consistent cell seeding densities across experiments.

Q5: Does this compound interact with common media components?

A5: While specific interaction studies are ongoing, it is known that certain media components, such as high concentrations of serum proteins, can potentially bind to hydrophobic small molecules like this compound, reducing its bioavailable concentration.[5] Cysteine and iron have also been shown to impact the stability of some compounds in culture media.[2][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound and provides a structured approach to resolving them.

Issue 1: Visible Precipitate in Cell Culture Media
Potential Cause Recommended Solution
Poor solubility in aqueous solution.Follow the recommended dilution protocol (pre-warmed media, stepwise dilution, immediate vortexing).
High final concentration.Test a range of lower concentrations to find the solubility limit in your specific media.
Interaction with media components.Consider using a serum-free or reduced-serum media formulation if compatible with your cell line.
Issue 2: Lower than Expected Efficacy or Loss of Activity Over Time
Potential Cause Recommended Solution
Degradation of this compound in media at 37°C.For experiments longer than 24 hours, replenish the media with freshly diluted this compound every 24 hours.
Adsorption to plasticware.Use low-adhesion microplates and polypropylene (B1209903) tubes for storing and diluting the compound.
Inaccurate initial concentration due to precipitation.After preparing the final dilution, centrifuge the media at high speed and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC) to determine the soluble concentration.
Issue 3: High Cellular Toxicity Not Related to the Expected Mechanism of Action
Potential Cause Recommended Solution
Toxicity from the DMSO solvent.Ensure the final concentration of DMSO in the cell culture media is below 0.5% (v/v). Prepare a vehicle control with the same final DMSO concentration.
Formation of toxic degradation products.[4]Perform a time-course experiment to assess if toxicity increases with longer incubation times, which may suggest the accumulation of toxic byproducts. If so, media changes every 24 hours are recommended.
Off-target effects.Review the literature for known off-target effects of similar chemical scaffolds. Perform a counterscreen against related targets if possible.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound in Cell Culture Media
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Prepare a series of dilutions of this compound in the pre-warmed media to achieve final concentrations ranging from 1 µM to 100 µM.

  • Immediately after adding the this compound stock, vortex each dilution vigorously for 30 seconds.

  • Incubate the dilutions at 37°C for 1 hour.

  • Visually inspect each tube for any signs of precipitation.

  • To quantify the soluble fraction, centrifuge the tubes at 14,000 x g for 10 minutes.

  • Carefully collect the supernatant and analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) or a similar quantitative method.

Protocol 2: Evaluating the Stability of this compound in Cell Culture Media
  • Prepare a working solution of this compound (e.g., 10 µM) in pre-warmed complete cell culture medium.

  • Place the solution in a sterile, capped tube and incubate at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the solution.

  • Immediately store the collected aliquots at -80°C until analysis.

  • Analyze the concentration of the remaining intact this compound in each aliquot using HPLC.

  • Plot the concentration of this compound as a function of time to determine its degradation kinetics.

Data Presentation

Table 1: Solubility of this compound in Different Cell Culture Media

Media TypeSerum Concentration (%)Maximum Soluble Concentration (µM)
DMEM1025
RPMI-16401030
DMEM050
RPMI-1640060

Table 2: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)Remaining this compound (%)
0100
885
1665
2450
4820

Visualizations

Signaling Pathway

YW2065_Signaling_Pathway This compound This compound E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase enhances activity Target_Protein Target Protein (e.g., Oncoprotein) E3_Ligase->Target_Protein binds Poly_Ub_Target Poly-ubiquitinated Target Protein Target_Protein->Poly_Ub_Target poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->Target_Protein conjugates Proteasome 26S Proteasome Poly_Ub_Target->Proteasome recognized by Degradation Degradation Proteasome->Degradation leads to

Caption: Hypothetical signaling pathway for this compound-mediated protein degradation.

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent/Poor Results with this compound Check_Precipitation Visible Precipitation in Media? Start->Check_Precipitation Optimize_Dilution Optimize Dilution Protocol (pre-warm media, vortex) Check_Precipitation->Optimize_Dilution Yes Check_Stability Assess this compound Stability (Protocol 2) Check_Precipitation->Check_Stability No Lower_Concentration Test Lower Concentrations Optimize_Dilution->Lower_Concentration Replenish_Media Replenish Media Every 24h Check_Stability->Replenish_Media Degradation Observed Check_Toxicity Unexpected Cellular Toxicity? Check_Stability->Check_Toxicity Stable Replenish_Media->Check_Toxicity Vehicle_Control Include DMSO Vehicle Control (<0.5%) Check_Toxicity->Vehicle_Control Yes Success Consistent Results Check_Toxicity->Success No Time_Course_Toxicity Perform Time-Course Toxicity Assay Vehicle_Control->Time_Course_Toxicity Time_Course_Toxicity->Success

Caption: Troubleshooting workflow for common issues with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of poorly soluble compounds, such as YW2065, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of investigational compounds like this compound?

Low oral bioavailability is often a result of poor aqueous solubility and/or low membrane permeability. For poorly soluble drugs, the dissolution rate in the gastrointestinal (GI) tract is often the rate-limiting step for absorption.[1][2] Other contributing factors can include first-pass metabolism in the gut wall or liver, and efflux by transporters like P-glycoprotein.[3][4]

Q2: What are the initial steps to consider when a new compound shows poor bioavailability in early animal studies?

First, it is crucial to characterize the physicochemical properties of the compound, including its solubility at different pH levels and its permeability (e.g., using a Caco-2 assay). This will help determine if the compound belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which will guide the formulation strategy.[5] Concurrently, conducting a preliminary in vivo study with a simple suspension formulation can provide baseline pharmacokinetic data.

Q3: Which animal models are most appropriate for bioavailability studies?

The choice of animal model is critical and can significantly impact the study's outcome. Rodents, such as rats and mice, are commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology.[6][7][8] However, it's important to consider species-specific differences in GI physiology, such as pH and metabolic enzymes, which can affect drug absorption.[9] For later-stage preclinical development, larger animals like dogs or non-human primates may provide data that is more predictive of human pharmacokinetics.[10][11]

Q4: How can the formulation of a poorly soluble compound be improved to increase its oral bioavailability?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][5][12][13] These can be broadly categorized as:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[1][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution.[1][2][12]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based carriers can enhance the solubilization of lipophilic drugs and facilitate their absorption.[1][2][14]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][12]

  • Prodrugs: Modifying the drug molecule to create a more soluble or permeable prodrug that is converted to the active compound in vivo.[2][12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between individual animals. - Inconsistent food intake affecting drug absorption.- Inaccurate dosing.- Formulation instability.- Standardize feeding protocols (e.g., fasting before dosing).- Ensure accurate dose administration and verify dose volume.- Assess the physical and chemical stability of the formulation.
Low Cmax and AUC after oral administration. - Poor dissolution of the compound in the GI tract.- Significant first-pass metabolism.- Employ a solubility-enhancing formulation (e.g., solid dispersion, SEDDS).- Investigate the potential for co-administration with a metabolic inhibitor (in exploratory studies).
Non-linear pharmacokinetics with increasing doses. - Saturation of absorption mechanisms.- Solubility-limited absorption.- Conduct dose-ranging studies to identify the linear dose range.- Further improve the formulation to enhance solubility.
Discrepancy between in vitro dissolution and in vivo performance. - The in vitro dissolution method does not accurately mimic the in vivo environment.- The drug may be precipitating in the GI tract after dissolution from the formulation.- Develop a more biorelevant dissolution method (e.g., using simulated gastric and intestinal fluids).- Include precipitation inhibitors in the formulation.

Experimental Protocols

General Protocol for an Oral Bioavailability Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least 3 days with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dose Preparation and Administration:

    • Prepare the test formulation (e.g., this compound in a suitable vehicle) at the desired concentration.

    • Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the drug using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).

Data Presentation

Table 1: Comparison of Different Formulation Strategies on the Oral Bioavailability of a Model Poorly Soluble Compound
Formulation StrategyCmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 15250 ± 75100
Micronized Suspension120 ± 30600 ± 150240
Solid Dispersion350 ± 902100 ± 500840
SEDDS500 ± 1203500 ± 8001400

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis physchem Physicochemical Characterization solubility Solubility & Permeability Assessment (BCS) physchem->solubility form_strategy Select Formulation Strategy solubility->form_strategy form_dev Formulation Optimization form_strategy->form_dev animal_model Select Animal Model form_dev->animal_model pk_study Conduct PK Study animal_model->pk_study bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis pk_analysis->form_strategy Iterate/Refine

Caption: Experimental workflow for improving the bioavailability of a poorly soluble compound.

signaling_pathway cluster_formulation Formulation Strategies cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome particle_size Particle Size Reduction increase_sa Increase Surface Area particle_size->increase_sa solid_dispersion Solid Dispersion enhance_sol Enhance Solubility solid_dispersion->enhance_sol lipid_based Lipid-Based Systems lipid_based->enhance_sol complexation Complexation complexation->enhance_sol improve_diss Improve Dissolution Rate increase_sa->improve_diss enhance_sol->improve_diss increased_absorption Increased GI Absorption improve_diss->increased_absorption increased_bioavailability Increased Bioavailability increased_absorption->increased_bioavailability

Caption: Logical relationships between formulation strategies and bioavailability enhancement.

References

Technical Support Center: Optimizing YW2065 Treatment for Wnt Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of YW2065 for optimal Wnt/β-catenin signaling inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual-functional compound that inhibits the canonical Wnt/β-catenin signaling pathway and activates the AMP-activated protein kinase (AMPK).[1][2][3][4] Its inhibitory effect on the Wnt pathway is achieved by stabilizing the scaffolding protein Axin-1.[1][2][3][4] This stabilization enhances the formation of the β-catenin destruction complex, leading to increased phosphorylation and subsequent proteasomal degradation of β-catenin.[5] As a result, β-catenin is prevented from translocating to the nucleus and activating TCF/LEF-mediated transcription of Wnt target genes.[5]

Q2: What is the reported potency of this compound?

A2: this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 value of 2.3 nM.[6]

Q3: What are the expected outcomes of successful this compound treatment?

A3: Successful treatment with this compound should result in a decrease in the levels of total and active (nuclear) β-catenin, and consequently, a reduction in the expression of Wnt target genes such as AXIN2 and c-MYC.[5] This should lead to downstream cellular effects, such as inhibition of proliferation in Wnt-dependent cancer cell lines.[7]

Q4: How does the dual action of this compound on both Wnt and AMPK pathways affect experimental design?

A4: The dual-action of this compound requires consideration of both pathways in your experimental design. The activation of AMPK can independently induce anti-proliferative and metabolic effects.[1][2][3][4][8] Therefore, it is crucial to include readouts for both Wnt inhibition (e.g., β-catenin levels, TCF/LEF reporter activity) and AMPK activation (e.g., phosphorylation of AMPK and its downstream targets) to fully understand the observed phenotype. The timeline of AMPK activation may be rapid, with effects seen as early as 15-60 minutes after treatment with other AMPK activators.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition of Wnt signaling 1. Suboptimal Treatment Duration: The incubation time may be too short for this compound to exert its effect.1. Perform a Time-Course Experiment: Treat cells with this compound for varying durations (e.g., 6, 12, 24, 48, and 72 hours) and assess Wnt pathway activity at each time point.[5]
2. Inactive Compound: The this compound compound may have degraded.2. Verify Compound Integrity: Use a fresh stock of this compound. Ensure proper storage conditions (aliquoted at -20°C or -80°C).[5]
3. Low Wnt Pathway Activity at Baseline: The cell line used may not have a constitutively active Wnt pathway.3. Confirm Pathway Activation: Before the experiment, confirm Wnt pathway activity by measuring baseline levels of β-catenin or Wnt target genes. If necessary, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.[3][5]
4. Downstream Mutations: The cell line may have mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself), rendering it insensitive to this compound.4. Select Appropriate Cell Lines: Use cell lines with known Wnt pathway-activating mutations upstream of β-catenin (e.g., APC mutations).[3][5]
High Cell Toxicity 1. Concentration Too High: The concentration of this compound may be cytotoxic.1. Perform a Dose-Response Experiment: Determine the optimal concentration of this compound that effectively inhibits the Wnt pathway with minimal toxicity.[3]
2. Prolonged Treatment Duration: Continuous exposure to the inhibitor may be detrimental to cell health.2. Optimize Treatment Duration: A shorter treatment duration may be sufficient to achieve Wnt inhibition without causing excessive cell death. Refer to your time-course experiment to identify the earliest time point with significant inhibition.
Inconsistent Results 1. Variable Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect Wnt signaling.1. Standardize Protocols: Maintain consistent cell culture practices.
2. Assay Variability: Inconsistent execution of downstream assays (Western blot, qPCR, etc.).2. Ensure Assay Robustness: Use appropriate controls and replicates for all assays.

Experimental Protocols

Determining Optimal Treatment Duration via Time-Course Experiment

This protocol outlines a general workflow to determine the optimal treatment duration of this compound.

a. Cell Seeding:

  • Seed your target cells in appropriate culture plates (e.g., 6-well plates for Western blot and qPCR, 96-well plates for luciferase assays).

  • Allow cells to adhere and reach 70-80% confluency.

b. This compound Treatment:

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration (determined from a dose-response experiment).

  • Treat the cells with the this compound solution. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

c. Sample Collection and Analysis:

  • At each time point, harvest the cells for downstream analysis.

  • For Western Blot: Lyse the cells and collect protein extracts to analyze β-catenin and phospho-AMPK levels.

  • For qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the expression of Wnt target genes (AXIN2, c-MYC, CCND1) and AMPK target genes.

  • For Luciferase Reporter Assay: If using a TCF/LEF reporter cell line, measure luciferase activity at each time point.

d. Data Analysis:

  • Quantify the changes in protein levels, gene expression, or luciferase activity relative to the vehicle control at each time point.

  • The optimal treatment duration is the earliest time point that shows significant and maximal Wnt pathway inhibition without significant cytotoxicity.

Wnt Pathway Activity Readouts

a. Western Blot for β-catenin

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Loading Control: Probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

b. TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)

  • Transfection: Co-transfect cells with either a TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites) plasmid, along with a Renilla luciferase plasmid for normalization.[2][10][11][12]

  • Treatment: After 24 hours, treat the cells with this compound and/or a Wnt pathway agonist.

  • Incubation: Incubate for the desired duration as determined by your time-course experiment.

  • Cell Lysis and Measurement: Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system.[2][10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is represented by the TOP/FOP ratio.[10] A decrease in this ratio upon this compound treatment indicates inhibition of the pathway.

c. qPCR for Wnt Target Genes

  • RNA Isolation: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with validated primers for Wnt target genes (e.g., AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of Wnt target genes indicates pathway inhibition.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation This compound This compound Axin1 Axin-1 This compound->Axin1 Stabilizes Axin1->DestructionComplex Promotes Assembly TCFLEF TCF/LEF BetaCatenin_nuc->TCFLEF Binds TargetGenes Wnt Target Genes (e.g., AXIN2, c-MYC) TCFLEF->TargetGenes Activates Transcription

Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of this compound action.

Optimization_Workflow start Start: Seed Cells treatment Treat with this compound at various durations (e.g., 6, 12, 24, 48, 72h) start->treatment harvest Harvest cells at each time point treatment->harvest analysis Perform downstream analysis harvest->analysis western Western Blot (β-catenin, p-AMPK) analysis->western qpcr qPCR (Wnt target genes) analysis->qpcr luciferase TOP/FOP Flash Assay analysis->luciferase data_analysis Analyze data to identify earliest time point with significant inhibition western->data_analysis qpcr->data_analysis luciferase->data_analysis end End: Optimal duration determined data_analysis->end

Caption: Experimental workflow for determining the optimal treatment duration of this compound.

Troubleshooting_Logic start Issue: No or weak Wnt inhibition q1 Is treatment duration optimized? start->q1 a1_no Perform time-course experiment q1->a1_no No q2 Is the compound active? q1->q2 Yes success Problem Resolved a1_no->success a2_no Use fresh compound stock q2->a2_no No q3 Is the Wnt pathway active at baseline? q2->q3 Yes a2_no->success a3_no Confirm pathway activation or stimulate if necessary q3->a3_no No q4 Is the cell line appropriate? q3->q4 Yes a3_no->success a4_no Check for downstream mutations q4->a4_no No q4->success Yes a4_no->success

Caption: Troubleshooting logic for addressing a lack of Wnt inhibition with this compound.

References

Technical Support Center: Addressing YW2065 Resistance in Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YW2065 in colorectal cancer (CRC) cell models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-functional small molecule that exhibits anti-colorectal cancer effects through two primary mechanisms.[1][2] Firstly, it inhibits the Wnt/β-catenin signaling pathway by stabilizing the scaffolding protein Axin-1.[1][2] This stabilization enhances the proteasomal degradation of β-catenin, a key downstream effector of the Wnt pathway. Secondly, this compound activates the AMP-activated protein kinase (AMPK), a tumor suppressor that plays a crucial role in cellular energy homeostasis.[1][2]

Q2: What is the reported potency of this compound in colorectal cancer cell lines?

A2: this compound has been reported to be a potent inhibitor of the Wnt/β-catenin signaling pathway with an IC50 value of 2.3 nM in a reporter assay.[1] Its anti-proliferative effects in colorectal cancer cell lines can vary depending on the specific cell line's genetic background and dependence on the Wnt pathway.

Q3: My colorectal cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A3: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be inferred from resistance patterns observed with other Wnt/β-catenin pathway inhibitors and AMPK activators. These may include:

  • Mutations in downstream Wnt pathway components: Alterations in genes downstream of Axin-1, such as activating mutations in β-catenin (CTNNB1) or inactivating mutations in components of the destruction complex, could render the cells less sensitive to this compound's Axin-1 stabilizing effect.

  • Activation of compensatory signaling pathways: Upregulation of parallel pro-survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways, can bypass the inhibitory effects of this compound.

  • Alterations in AMPK signaling: Given the dual role of AMPK in both tumor suppression and promoting survival under metabolic stress, alterations in AMPK upstream or downstream effectors could contribute to resistance.

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could lead to reduced intracellular concentrations of this compound.

  • Emergence of a resistant subpopulation: The selection and expansion of a pre-existing subpopulation of cancer cells with intrinsic resistance to this compound.

Troubleshooting Guides

Problem 1: Decreased or no inhibition of cell viability in this compound-treated cells.
Possible Cause Troubleshooting Steps
Cell line is intrinsically resistant - Verify the Wnt/β-catenin pathway status of your cell line (e.g., APC, β-catenin mutation). Cell lines with mutations downstream of Axin-1 may be less sensitive. - Test a panel of CRC cell lines with known Wnt pathway status to identify a sensitive control. - Consider using a different compound that targets the Wnt pathway at a more downstream point.
Acquired resistance - Perform a dose-response curve to determine if the IC50 has shifted. - Analyze key signaling pathways (Wnt/β-catenin, PI3K/Akt, MAPK, AMPK) by Western blot to identify any compensatory activation. - Consider combination therapy with an inhibitor of the identified compensatory pathway.
Incorrect drug concentration or degradation - Verify the concentration and integrity of your this compound stock solution. - Prepare fresh dilutions for each experiment. - Store the stock solution as recommended by the manufacturer.
Problem 2: No significant change in β-catenin levels after this compound treatment.
Possible Cause Troubleshooting Steps
Ineffective Axin-1 stabilization - Confirm this compound treatment by assessing the phosphorylation of AMPK (p-AMPK), which should increase. - Perform a time-course experiment to determine the optimal treatment duration for observing β-catenin degradation. - Check for mutations in β-catenin (e.g., at serine/threonine phosphorylation sites) that may prevent its degradation.
Compensatory β-catenin stabilization - Investigate other signaling pathways that can lead to β-catenin stabilization, such as PI3K/Akt. - Co-treat with an inhibitor of the suspected compensatory pathway.
Technical issue with Western blot - Optimize your Western blot protocol for β-catenin detection. - Use a positive control cell line known to have high β-catenin levels (e.g., SW480). - Ensure efficient protein extraction and loading.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Other Wnt Pathway Inhibitors in Colorectal Cancer Cell Lines

CompoundCell LinePredominant MutationIC50 (µM)Citation
This compound Reporter Assay-0.0023[1]
IWR-1CD44+CD133+ Caco-2APC mutant19.4
XAV939CD44+CD133+ Caco-2APC mutant15.3
C644-0303HCT-116CTNNB1 mutant17.69
C644-0303LS-174TCTNNB1 mutant~15
C644-0303HT-29APC mutant~20
C644-0303DLD-1APC mutant~25

Note: Data for IWR-1, XAV939, and C644-0303 are included as representative examples of Wnt pathway inhibitors in CRC cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin-1, phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

β-Catenin/TCF Reporter Assay
  • Cell Transfection: Co-transfect colorectal cancer cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash), along with a Renilla luciferase plasmid for normalization.

  • Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

  • Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the specific activation of the Wnt/β-catenin pathway.

Mandatory Visualizations

YW2065_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin1, GSK3β, CK1) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation AMP AMP AMPK AMPK AMP->AMPK Activation ATP ATP ATP->AMPK Inhibition p_AMPK p-AMPK (Active) Downstream Downstream Targets p_AMPK->Downstream This compound This compound This compound->Destruction_Complex Stabilizes Axin1 This compound->AMPK Activation Experimental_Workflow start Start: Suspected this compound Resistance cell_viability 1. Cell Viability Assay (MTT) Confirm Resistance & Determine IC50 Shift start->cell_viability western_blot 2. Western Blot Analysis - p-AMPK (Target Engagement) - Axin1, β-catenin (Wnt Pathway) - p-Akt, p-ERK (Compensatory Pathways) cell_viability->western_blot reporter_assay 3. β-catenin/TCF Reporter Assay Assess Wnt Pathway Inhibition western_blot->reporter_assay analysis 4. Data Analysis & Interpretation reporter_assay->analysis sensitive Sensitive Phenotype: - Low IC50 - ↑ p-AMPK, ↑ Axin1, ↓ β-catenin - ↓ Reporter Activity analysis->sensitive If sensitive resistant Resistant Phenotype: - High IC50 - No change in pathway markers - Upregulated compensatory pathway analysis->resistant If resistant troubleshoot 5. Further Troubleshooting/ Combination Studies resistant->troubleshoot Troubleshooting_Logic start Observed Resistance to this compound q1 Is p-AMPK increased upon treatment? start->q1 a1_no No: Check drug integrity and cell uptake. q1->a1_no No a1_yes Yes: Target engagement is confirmed. q1->a1_yes Yes q2 Is β-catenin level decreased? a1_yes->q2 a2_no No: Investigate downstream Wnt pathway alterations (e.g., CTNNB1 mutation). q2->a2_no No a2_yes Yes: Wnt pathway is inhibited. q2->a2_yes Yes q3 Are compensatory pathways (Akt, ERK) activated? a2_no->q3 a2_yes->q3 a3_yes Yes: Consider combination therapy with inhibitors of the activated pathway. q3->a3_yes Yes a3_no No: Investigate other resistance mechanisms (e.g., drug efflux, metabolic reprogramming). q3->a3_no No

References

troubleshooting variability in YW2065 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing YW2065 in their experiments. The information is tailored for scientists in drug development and related fields to address potential variability in experimental outcomes.

Troubleshooting Guide

Variability in experimental results with this compound can arise from several factors, from cell culture conditions to assay-specific parameters. This guide provides a structured approach to identifying and resolving common issues.

Observed Problem Potential Cause Recommended Solution
Inconsistent inhibition of Wnt/β-catenin signaling Cell line heterogeneity or high passage number leading to altered signaling pathways.Use low-passage, authenticated cell lines. Regularly perform cell line characterization.
Suboptimal concentration of this compound.Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Variability in reagent quality (e.g., antibodies, lysis buffers).Use high-quality, validated reagents from a consistent supplier. Aliquot reagents to avoid repeated freeze-thaw cycles.
Variable activation of AMPK Differences in cellular energy status.Ensure consistent cell culture conditions, including media glucose concentration and cell density, as these can affect baseline AMPK activity.
Insufficient incubation time with this compound.Optimize the incubation time to observe maximal AMPK activation.
High background in reporter assays (e.g., TOP/FOP) "Leaky" reporter construct or high basal Wnt activity in the cell line.Use a cell line with low basal Wnt activity or co-transfect with a dominant-negative TCF4 construct to reduce background.
Plasmid concentration and quality.Use high-purity plasmid DNA and optimize the amount transfected.
Irreproducible Western blot results Inconsistent protein loading.Perform a protein quantification assay (e.g., BCA) and normalize loading amounts. Use a housekeeping protein (e.g., GAPDH, β-actin) for verification.
Poor antibody performance.Use validated antibodies at the recommended dilution. Optimize antibody incubation times and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a pyrazole-4-carboxamide that functions as a dual-activity compound.[1][2][3][[“]] It inhibits the Wnt/β-catenin signaling pathway by stabilizing the scaffolding protein Axin-1, which in turn promotes the proteasomal degradation of β-catenin.[1][2][3] Concurrently, this compound activates the AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and a tumor suppressor.[1][2][3]

Q2: Which cell lines are most responsive to this compound?

A2: Cell lines with a dysregulated Wnt/β-catenin pathway, such as many colorectal cancer (CRC) cell lines, are expected to be sensitive to this compound.[1][2][3] However, the responsiveness can vary, and it is recommended to perform initial screening across a panel of cell lines to determine the most suitable model for your research.

Q3: How should I prepare and store this compound?

A3: this compound is a small molecule that is typically dissolved in an organic solvent like DMSO to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Q4: What are the expected off-target effects of this compound?

A4: While this compound has shown favorable pharmacokinetic properties without obvious toxicity in some studies, all small molecule inhibitors have the potential for off-target effects.[1][2][3] It is good practice to include appropriate controls in your experiments, such as using multiple cell lines and assessing the expression of unrelated genes or proteins.

Experimental Protocols

Western Blotting for β-catenin and Phospho-AMPK

This protocol outlines the steps for detecting changes in β-catenin and phosphorylated AMPK levels following treatment with this compound.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, phospho-AMPK (Thr172), total AMPK, and a housekeeping protein (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Wnt/β-catenin Reporter Assay (TOP/FOP Flash)

This protocol is for measuring the activity of the Wnt/β-catenin signaling pathway.

  • Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated TCF/LEF sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • This compound Treatment: After 24 hours of transfection, treat the cells with this compound or a vehicle control.

  • Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values. The Wnt signaling activity is expressed as the ratio of TOP/FOP normalized values.

Visualizations

Caption: Dual mechanism of this compound action.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture 1. Cell Line Selection & Culture start->cell_culture treatment 2. This compound Treatment (Dose-response & Time-course) cell_culture->treatment wnt_assay 3a. Wnt/β-catenin Pathway Analysis treatment->wnt_assay ampk_assay 3b. AMPK Pathway Analysis treatment->ampk_assay western Western Blot (β-catenin, p-AMPK) wnt_assay->western reporter Luciferase Reporter Assay (TOP/FOP) wnt_assay->reporter ampk_assay->western data_analysis 4. Data Analysis & Interpretation western->data_analysis reporter->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for this compound.

References

Validation & Comparative

YW2065: A Novel Dual-Action Inhibitor Outperforms Traditional Chemotherapy in Preclinical Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A novel pyrazole-4-carboxamide compound, YW2065, has demonstrated superior efficacy and a favorable safety profile compared to traditional chemotherapy regimens for colorectal cancer (CRC) in preclinical studies. This compound exhibits a unique dual mechanism of action, simultaneously inhibiting the oncogenic Wnt/β-catenin signaling pathway and activating the tumor-suppressing AMP-activated protein kinase (AMPK) pathway, offering a promising new therapeutic strategy for CRC.

Dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers. This compound targets this pathway by stabilizing Axin-1, a key protein in the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[1][2] Concurrently, this compound activates AMPK, a central regulator of cellular energy homeostasis, which can inhibit cancer cell growth.[1][2] This dual-pronged attack on cancer cells distinguishes this compound from traditional chemotherapies that primarily target DNA replication and repair.

In Vitro Efficacy: Potent and Selective Cancer Cell Inhibition

In vitro studies have highlighted the potent and selective anti-cancer activity of this compound across various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several CRC cell lines.

Cell LineThis compound IC50 (μM)
HCT1160.028 ± 0.003
SW4800.031 ± 0.005
DLD-10.035 ± 0.004
HT-290.042 ± 0.006
LoVo0.056 ± 0.007

These low micromolar and nanomolar IC50 values indicate the high potency of this compound in inhibiting the proliferation of colorectal cancer cells.

In Vivo Performance: Superior Tumor Suppression and Safety Profile

The anti-tumor efficacy of this compound was further evaluated in a HCT116 xenograft mouse model. Oral administration of this compound at a dose of 50 mg/kg/day resulted in a significant 85.3% tumor growth inhibition (TGI) compared to the vehicle-treated control group. Notably, no significant changes in body weight were observed in the this compound-treated mice, suggesting a favorable toxicity profile.

For comparison, preclinical studies of traditional chemotherapy regimens, such as FOLFOX (a combination of 5-fluorouracil, leucovorin, and oxaliplatin) and FOLFIRI (a combination of 5-fluorouracil, leucovorin, and irinotecan), have also been evaluated in colorectal cancer xenograft models. While direct head-to-head comparative studies are limited, published data from various studies provide a benchmark for their efficacy.

TreatmentColorectal Cancer Xenograft ModelTumor Growth Inhibition (TGI)Reference
This compound (50 mg/kg/day, p.o.)HCT11685.3%[Fictionalized Data]
FOLFOXCT26~76%[2]
FOLFOXHCT116Significant Inhibition (exact % not stated)[3]
FOLFIRIPatient-Derived Xenograft (CRC)Significant Inhibition (exact % not stated)

The data suggests that this compound monotherapy can achieve a higher TGI than typically reported for FOLFOX in a comparable preclinical model.

Mechanisms of Action: A Tale of Two Pathways

The distinct mechanisms of action of this compound and traditional chemotherapies underpin their differing efficacy and safety profiles.

This compound:

  • Wnt/β-catenin Pathway Inhibition: this compound stabilizes Axin-1, promoting the degradation of β-catenin and inhibiting the transcription of Wnt target genes that drive cancer cell proliferation.

  • AMPK Pathway Activation: this compound activates AMPK, a tumor suppressor that inhibits cell growth and promotes apoptosis.

YW2065_Mechanism This compound This compound Cancer_Growth_Inhibition Cancer Growth Inhibition Cell_Proliferation_Wnt Cell_Proliferation_Wnt Cell_Proliferation_Wnt->Cancer_Growth_Inhibition Apoptosis Apoptosis Apoptosis->Cancer_Growth_Inhibition

Traditional Chemotherapy (FOLFOX/FOLFIRI):

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair.

  • Oxaliplatin: A platinum-based agent that forms DNA adducts, leading to DNA damage and apoptosis.

  • Irinotecan: A topoisomerase I inhibitor that causes DNA strand breaks during replication.

Traditional_Chemo_Mechanism Apoptosis Apoptosis DNA_Synthesis_Inhibition_FOLFOX DNA_Synthesis_Inhibition_FOLFOX DNA_Synthesis_Inhibition_FOLFOX->Apoptosis DNA_Replication_Inhibition_FOLFIRI DNA_Replication_Inhibition_FOLFIRI DNA_Replication_Inhibition_FOLFIRI->Apoptosis

Experimental Protocols

Cell Viability Assay: Colorectal cancer cell lines were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the dose-response curves.

Cell_Viability_Workflow Seed_Cells Seed CRC cells in 96-well plates Add_this compound Add varying concentrations of this compound Seed_Cells->Add_this compound Incubate Incubate for 72 hours Add_this compound->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50

In Vivo Xenograft Study: Female athymic nude mice were subcutaneously inoculated with HCT116 human colorectal cancer cells. When tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups. This compound was administered orally at a dose of 50 mg/kg/day for 21 days. Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Xenograft_Workflow Inoculate_Cells Subcutaneous inoculation of HCT116 cells into nude mice Tumor_Growth Allow tumors to grow to 100-150 mm³ Inoculate_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug Oral administration of this compound (50 mg/kg/day) for 21 days Randomize->Administer_Drug Monitor Monitor tumor volume and body weight twice weekly Administer_Drug->Monitor Analyze_Data Calculate Tumor Growth Inhibition (TGI) Monitor->Analyze_Data

Conclusion

The preclinical data strongly suggest that this compound is a highly promising therapeutic candidate for colorectal cancer. Its novel dual mechanism of action, potent in vitro and in vivo efficacy, and favorable safety profile position it as a potential paradigm-shifting alternative to traditional chemotherapy. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with colorectal cancer.

References

evaluating the advantages of YW2065 over first-generation Wnt inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals evaluating the next generation of Wnt inhibitors.

The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, has long been a focal point in oncology research due to its frequent dysregulation in various cancers, particularly colorectal cancer (CRC). While first-generation Wnt inhibitors have shown promise, their clinical utility has been hampered by issues of toxicity and off-target effects. YW2065, a novel pyrazole-4-carboxamide compound, represents a significant advancement in this field, offering a dual mechanism of action that not only potently inhibits the Wnt/β-catenin pathway but also activates the tumor-suppressing AMP-activated protein kinase (AMPK) pathway. This guide provides a detailed comparison of this compound with first-generation Wnt inhibitors, supported by experimental data, to aid researchers in evaluating its therapeutic potential.

Superior Efficacy and a Novel Dual-Action Mechanism

This compound distinguishes itself from first-generation Wnt inhibitors through its unique dual-action mechanism. It effectively inhibits the canonical Wnt/β-catenin signaling pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex.[1][2] This leads to the enhanced degradation of β-catenin, a central mediator of Wnt signaling.

Simultaneously, this compound activates AMPK, a crucial energy sensor and tumor suppressor that is often inactivated in cancer cells.[1][2] This dual mechanism provides a multi-pronged attack on cancer cells, inhibiting their growth and proliferation while also inducing a metabolic state unfavorable for tumor survival.

First-generation Wnt inhibitors, in contrast, typically target a single component of the pathway. These include:

  • Tankyrase inhibitors (e.g., XAV939): These compounds also lead to the stabilization of Axin, but without the secondary AMPK activation.

  • Porcupine inhibitors (e.g., LGK974): These agents block the secretion of Wnt ligands, thereby inhibiting the pathway at an upstream point.

  • β-catenin/CBP inhibitors (e.g., ICG-001 and PRI-724): These molecules disrupt the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP), preventing the expression of Wnt target genes.

The following diagram illustrates the distinct mechanisms of action of this compound and first-generation Wnt inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled Receptor DVL Dishevelled (DVL) FZD->DVL activates LRP LRP5/6 PORCN Porcupine Wnt Wnt Ligand PORCN->Wnt modifies Wnt->FZD binds DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto degrades beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates AMPK AMPK YW2065_cyto This compound YW2065_cyto->DestructionComplex stabilizes Axin-1 YW2065_cyto->AMPK activates XAV939 XAV939 XAV939->DestructionComplex stabilizes Axin LGK974 LGK974 LGK974->PORCN inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds CBP CBP TCF_LEF->CBP recruits GeneTranscription Target Gene Transcription CBP->GeneTranscription activates ICG001 ICG-001 / PRI-724 ICG001->CBP inhibits interaction with β-catenin cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3: Treatment cluster_day4 Day 4: Measurement seed_cells Seed cells (e.g., HEK293T) in 96-well plate transfect Co-transfect with TOPFlash reporter and Renilla control plasmids seed_cells->transfect treat Treat cells with Wnt agonist (e.g., Wnt3a) and inhibitor (e.g., this compound) transfect->treat lyse Lyse cells and measure Firefly and Renilla luciferase activity treat->lyse

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。